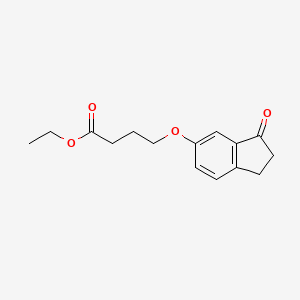

4-氯-3,5-二乙氧基苯甲醛

描述

Synthesis Analysis

The synthesis of chlorinated benzaldehydes and their derivatives is a topic of interest due to their applications in various fields, including the development of herbicides and organic complexes. In the study of the synthesis of a novel binary organic complex, a solid-state reaction was utilized to form a 1:1 molecular complex between 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde. This method is highlighted for its green synthesis approach, avoiding the use of solvents . Another synthesis approach involved the oxidation of a pyrazole derivative with chromium trioxide in acetic acid/acetic anhydride, followed by hydrolysis, to yield a chlorinated benzaldehyde compound with a total yield of 71.6% . Additionally, a regioselective reductive alkylation method was used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes, showcasing a novel pathway for the modification of trimethoxybenzaldehyde derivatives .

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes is crucial for their physicochemical properties and reactivity. The crystal structure and atomic packing of the novel binary organic complex were determined using X-ray diffraction (XRD), confirming the formation of the complex . In another study, the molecular structure of chlorinated 3,4-dihydroxybenzaldehydes was investigated using 1H, 13C, and 17O NMR spectroscopy, providing detailed spectral assignments and insights into the electronic environment of the molecules .

Chemical Reactions Analysis

Chlorinated benzaldehydes participate in various chemical reactions due to their reactive aldehyde group and the presence of electron-withdrawing chlorine substituents. The formation of the binary organic complex through a solid-state reaction is an example of the reactivity of these compounds under specific conditions . The reductive alkylation process used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes demonstrates the potential for selective transformations in the presence of multiple methoxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes are influenced by their molecular structure. The novel binary organic complex exhibited a heat of fusion, entropy of fusion, and other thermochemical properties, which were studied to understand its phase behavior . The transmission spectra of the grown crystal of the complex showed a 70% transmittance efficiency with a cutoff wavelength of 412 nm, indicating its potential optical applications. The band gap and refractive index were also determined, contributing to the material's characterization . The solubility issues and broad resonance lines in 17O NMR spectroscopy of chlorinated 3,4-dihydroxybenzaldehydes highlight the challenges in studying the physical properties of these compounds .

科学研究应用

区域选择性合成

- 4-氯-3,5-二乙氧基苯甲醛已用于复杂有机化合物的区域选择性合成。例如,Azzena 等人(1990 年)使用涉及该化合物的区域选择性还原烷基化方法来合成 4-烷基-3,5-二甲氧基苯甲醛,这是有机合成中的重要中间体 (Azzena 等人,1990 年)。

色谱分析

- 已使用气液色谱法研究了包括 4-氯-3,5-二乙氧基苯甲醛在内的氯代苯甲醛。Korhonen 和 Knuutinen(1984 年)证明了在非极性 SE-30 毛细管色谱柱上分离氯代 4-羟基苯甲醛,这对于分析化学研究中的复杂混合物至关重要 (Korhonen 和 Knuutinen,1984 年)。

Juglones 的合成

- Bloomer 和 Gazzillo(1989 年)开发了一种使用 4-氯-2,5-二甲氧基苯甲醛(一种密切相关的化合物)合成 3-氯 Juglones 的有效途径。该合成展示了氯代苯甲醛在合成萘醌(具有显着生物活性的化合物)中的相关性 (Bloomer 和 Gazzillo,1989 年)。

溶解度和活度系数研究

- Larachi 等人(2000 年)研究了氯代苯甲醛(包括结构上类似于 4-氯-3,5-二乙氧基苯甲醛的化合物)的溶解度和无限稀释活度系数。这些研究对于了解这些化合物在各种应用中的物理性质至关重要 (Larachi 等人,2000 年)。

安全和危害

属性

IUPAC Name |

4-chloro-3,5-diethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGUZCQQVNVWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1Cl)OCC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-diethoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

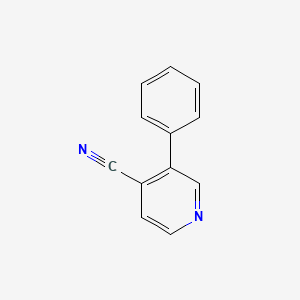

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2533011.png)

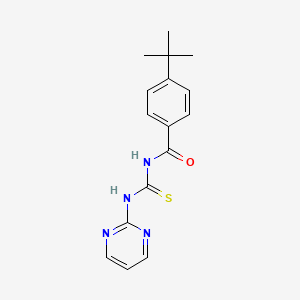

![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)

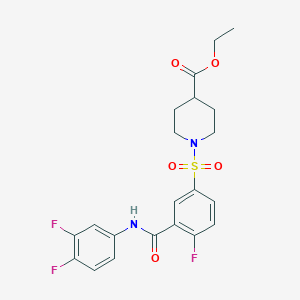

![(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2533015.png)

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

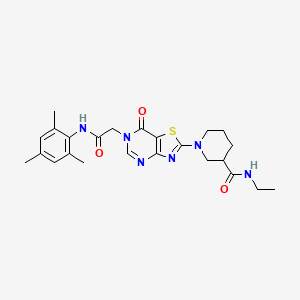

![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)